One of the primary applications of HFIP in scientific research is as a solvent for controlled radical polymerization (CRP) reactions. Studies have shown that HFIP is an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP) of methyl methacrylate Sigma-Aldrich: and styrene polymerization [2]. This is because HFIP can effectively solvate the catalyst complexes involved in these reactions, leading to well-defined polymer architectures.
Beyond its use in polymerization reactions, HFIP has also been explored in other scientific research areas:
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is an organic compound with the molecular formula C₉H₆F₆O and a molecular weight of 244.136 g/mol. It is also known by several synonyms, including α,α-Bis(trifluoromethyl)benzyl alcohol. This compound appears as a colorless liquid that is soluble in water and has a boiling point of approximately -20°C . Its structure features a phenyl group attached to a propanol backbone, with six fluorine atoms substituting hydrogen atoms in the propanol portion, which significantly alters its chemical properties.
Several methods exist for synthesizing 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol:
Interaction studies involving 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol focus on its behavior in various chemical environments. Its interactions with nucleophiles and electrophiles are particularly significant due to the presence of both alcohol and fluorinated functionalities. These interactions can influence reaction mechanisms in synthetic organic chemistry.
Several compounds exhibit structural similarities to 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxy-2-(trifluoromethyl)benzyl alcohol | C₉H₇F₃O | Lacks hexafluorination; fewer fluorine atoms |
| 4-(Trifluoromethyl)phenyl ethanol | C₉H₈F₃O | Contains trifluoromethyl group instead of hexafluorination |
| 1-(Trifluoromethyl)-2-naphthol | C₁₁H₇F₃O | Naphthalene structure instead of phenyl |
The uniqueness of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol lies in its hexafluorinated structure combined with the phenyl group. This configuration provides distinct chemical properties that differentiate it from other similar compounds.
Flammable;Irritant